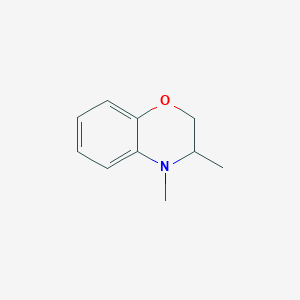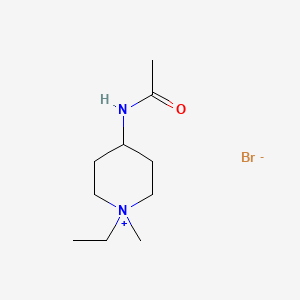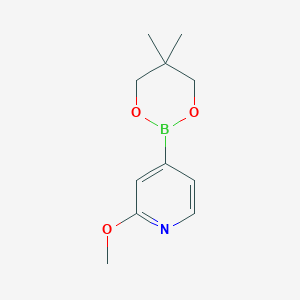
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, medicinal chemistry, and materials science. The unique structure of 3,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the reaction of 2-aminophenol with formaldehyde and a methylating agent under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
In industrial settings, the production of 3,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced forms of the oxazine ring, and substituted benzoxazines with various functional groups .
Scientific Research Applications
3,4-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, such as resins and coatings
Mechanism of Action
The mechanism of action of 3,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the dimethyl groups, which can affect its reactivity and properties.
2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]thiazine: Contains a sulfur atom instead of an oxygen atom, leading to different chemical behavior.
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Has a different ring structure, which can influence its chemical and physical properties .
Uniqueness
The presence of the dimethyl groups in 3,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine enhances its stability and reactivity compared to its non-methylated counterparts. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
76213-68-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,4-dimethyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-8-7-12-10-6-4-3-5-9(10)11(8)2/h3-6,8H,7H2,1-2H3 |
InChI Key |
PCQOPJGFSWWANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)



